25-Hydroxyprovitamin D3

Nuclear receptor pharmacology LXR modulator Vitamin D receptor

Analytical labs validating calcifediol HPLC methods require a characterized Impurity B standard with distinct RRT (~1.1) to meet EP acceptance limit (≤0.5%). This compound is the specified EP Impurity B, essential for ANDA submission and commercial batch release. It also serves as a selective LXRα/β modulator probe with a dissociated gene-regulation pattern (SREBP-1c suppression/ABCA1 induction), and its known mitochondrial cytochrome c oxidase inhibition necessitates rigorous quantification in API.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
CAS No. 22145-68-2
Cat. No. B056779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-Hydroxyprovitamin D3
CAS22145-68-2
SynonymsCholesta-5,7-diene-3β,25-diol;  25-Hydroxy-7-dehydrocholesterol;  25-Hydroxyprovitamin D3;  7-Dehydro-25-hydroxycholesterol
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8-9,18,20,22-24,28-29H,6-7,10-17H2,1-5H3/t18-,20+,22-,23+,24+,26+,27-/m1/s1
InChIKeyJJFYNCJHSCTBPW-TVQCKQBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25-Hydroxyprovitamin D3 Procurement & Selection Overview


25-Hydroxyprovitamin D3 (CAS 22145-68-2), systematically named cholesta-5,7-diene-3β,25-diol and also referred to as 25-hydroxy-7-dehydrocholesterol, is a cholestanoid sterol bearing the characteristic 5,7-diene system of provitamin D3 plus a tertiary hydroxyl at C-25 [1]. This compound occupies a dual identity: it is a naturally occurring biosynthetic intermediate en route to 25-hydroxyvitamin D3 (calcifediol) via CYP27A1-mediated hydroxylation of 7-dehydrocholesterol, and simultaneously it is the specified Impurity B in the European Pharmacopoeia monograph for calcifediol API [2]. Its structure—possessing the intact steroidal 5,7-diene ring system rather than the seco-B-ring of vitamin D metabolites—imparts distinct physicochemical properties, receptor-interaction profiles, and analytical behavior that differentiate it from its calcifediol and 7-dehydrocholesterol analogs.

Why 25-Hydroxyprovitamin D3 Cannot Be Substituted


Although 25-hydroxyprovitamin D3 shares the C-25 hydroxyl with calcifediol and the 5,7-diene with 7-dehydrocholesterol, it is structurally and functionally non-interchangeable with either. Unlike calcifediol, which possesses the seco-B-ring required for high-affinity vitamin D receptor (VDR) binding, 25-hydroxyprovitamin D3 retains the closed steroidal B-ring and activates VDR only weakly while simultaneously engaging liver X receptors (LXRα/β) [1]. Conversely, unlike 7-dehydrocholesterol, which lacks the 25-hydroxyl and does not activate nuclear receptors directly, 25-hydroxyprovitamin D3 acts as a selective LXR modulator with a distinct target-gene suppression/activation pattern [1]. Furthermore, it carries an independent liability as an inhibitor of mitochondrial cytochrome c oxidase, a property absent in calcifediol and one that necessitates rigorous control when this compound is present as a synthetic impurity . These orthogonal pharmacological and toxicological features mean that no single in-class analog can serve as a drop-in surrogate for analytical, pharmacological, or quality-control applications.

Key Differentiating Evidence for 25-Hydroxyprovitamin D3


Dual LXR and VDR Activation Profile

In luciferase reporter assays, 25-hydroxy-7-DHC activates LXRα, LXRβ, and the vitamin D receptor (VDR), whereas its sibling CYP27A1 metabolite 26/27-hydroxy-7-DHC activates only LXRα and LXRβ but does not activate VDR [1]. This divergent receptor selectivity arises from the position of the side-chain hydroxyl group and constitutes a qualitatively distinct pharmacological profile. In a mammalian two-hybrid assay, 25-hydroxy-7-DHC induced LXRα–coactivator interaction less efficiently than the natural LXR agonist 22(R)-hydroxycholesterol, consistent with its classification as a partial/selective LXR modulator [1].

Nuclear receptor pharmacology LXR modulator Vitamin D receptor Selective LXR modulator

Selective LXR Target Gene Regulation

25-Hydroxy-7-DHC and 26/27-hydroxy-7-DHC both suppressed mRNA expression of SREBP-1c (an LXR target gene driving lipogenesis) in HepG2 and HaCaT cells, while they only weakly increased mRNA levels of ABCA1 (another LXR target mediating cholesterol efflux) in HaCaT cells [1]. This dissociated gene-regulation pattern contrasts with full LXR agonists such as T0901317 or 22(R)-hydroxycholesterol, which strongly induce both SREBP-1c and ABCA1 [1]. No quantitative fold-change values are publicly available for the metabolites; the paper describes SREBP-1c suppression as significant and ABCA1 induction as weak.

Selective LXR modulator Lipogenesis Cholesterol efflux Gene expression

Mitochondrial Cytochrome c Oxidase Inhibition

25-Hydroxyprovitamin D3 has been demonstrated to inhibit mitochondrial cytochrome c oxidase (Complex IV of the electron transport chain) in tissues and mitochondria from human cells . This inhibitory activity is not reported for calcifediol (25-hydroxyvitamin D3) itself and represents a toxicologically meaningful differentiation. The compound also inhibits microbial transformation processes . The presence of this liability underpins the pharmacopoeial specification limits for Impurity B in calcifediol API.

Mitochondrial toxicity Cytochrome c oxidase Impurity safety Calcifediol impurity

3βHSD Substrate Turnover in M. tuberculosis

Among a panel of tested oxysterols, 3βHSD from Mycobacterium tuberculosis exhibits its highest enzymatic activity toward 25-hydroxy-7-dehydrocholesterol (25OH7DHC), with a measured turnover number of 1.3 min⁻¹ [1]. This catalytic preference demonstrates that the 5,7-diene-3β-ol structure with the 25-hydroxyl substitution is a superior substrate for this enzyme compared to other oxysterols tested in the same study. The product, cholesta-4,7-diene-3-one-25-ol, is further processed by CYP124 and CYP125, indicating a complete catabolic pathway [1].

Mycobacterium tuberculosis 3β-Hydroxysteroid dehydrogenase Enzyme kinetics Sterol catabolism

CYP46A1 Preferential 25-Hydroxylation of 7-DHC

Human cytochrome P450 46A1 (CYP46A1), the principal brain cholesterol 24-hydroxylase, oxidizes 7-dehydrocholesterol to both 24-hydroxy-7-dehydrocholesterol and 25-hydroxy-7-dehydrocholesterol. The catalytic rates of formation increase in the order 24-hydroxy-7-dehydrocholesterol < 24-hydroxycholesterol < 25-hydroxy-7-dehydrocholesterol from their respective precursors, with a ratio of approximately 1:2.5:5 [1]. This means 25-hydroxy-7-DHC is formed at approximately 5-fold the rate of 24-hydroxy-7-DHC from 7-DHC by this enzyme, demonstrating a regioselectivity that favors C-25 hydroxylation.

Cytochrome P450 46A1 Brain oxysterol metabolism 7-Dehydrocholesterol oxidation Smith-Lemli-Opitz syndrome

Pharmacopoeial Identity as Calcifediol Impurity B

In the European Pharmacopoeia monograph for calcifediol, 25-hydroxyprovitamin D3 is designated as Impurity B (cholesta-5,7-diene-3β,25-diol) and is chromatographically resolved from Impurity A (25-hydroxylumisterol, CAS 61585-29-3) and Impurity C (25-hydroxytachysterol, CAS 39932-44-0) [1]. The compound has a relative retention time of approximately 1.1 with reference to calcifediol (retention time ≈ 11 min), with an acceptance limit of ≤0.5% . This formal pharmacopoeial designation distinguishes it from other structurally related sterols (e.g., 25-hydroxylumisterol, the 9β,10α-epimer) that are not interchangeable for method validation or system suitability testing.

European Pharmacopoeia Calcifediol impurity HPLC method validation Quality control

25-Hydroxyprovitamin D3 Application Scenarios


Impurity B Reference Standard for Calcifediol QC

Procurement of 25-hydroxyprovitamin D3 as a characterized reference standard (EP Impurity B) is essential for HPLC method development and validation during calcifediol API manufacturing, ANDA submission, and commercial batch release. The compound's distinct relative retention time (~1.1) and EP-mandated acceptance limit (≤0.5%) require a compound-specific standard that cannot be replaced by Impurity A (RRT ~1.6) or Impurity C (RRT ~1.2) [1]. Its known mitochondrial cytochrome c oxidase inhibitory activity further justifies rigorous quantification and control in the final drug substance [2].

LXR/VDR Crosstalk Research Tool

As a partial/selective LXR modulator with concomitant, albeit weak, VDR activation, 25-hydroxyprovitamin D3 is a unique pharmacological probe for investigating LXR–VDR signaling crosstalk in keratinocytes, hepatocytes, and macrophages [1]. Its dissociated gene-regulation pattern—suppressing lipogenic SREBP-1c while weakly inducing cholesterol-efflux ABCA1—offers a distinct fingerprint for studying selective LXR modulation without the confounding effects of full LXR agonists [1]. This application is not served by calcifediol (which does not activate LXR) or 26/27-hydroxy-7-DHC (which does not activate VDR).

Substrate for CYP46A1 and CYP27A1 Assays

25-Hydroxyprovitamin D3 serves as both a characterized product of CYP46A1-mediated 7-DHC oxidation (formed with 5-fold kinetic preference over 24-hydroxy-7-DHC) [1] and a metabolite of CYP27A1 [2]. It is also an excellent substrate for M. tuberculosis 3βHSD (turnover number 1.3 min⁻¹) in host–pathogen sterol metabolism studies [3]. These orthogonal enzymatic relationships make the compound a versatile analytical standard for enzyme activity assays across multiple P450 isoforms and dehydrogenase systems.

SLOS and Brain Oxysterol Biomarker

25-Hydroxy-7-DHC has been detected in serum of patients with Smith-Lemli-Opitz syndrome (SLOS), a disorder characterized by 7-DHC accumulation due to defective DHCR7 [1]. Its detection alongside 26/27-hydroxy-7-DHC in patient serum validates CYP27A1-mediated 7-DHC metabolism as a physiologically relevant alternative pathway when cholesterol synthesis is blocked. For laboratories studying SLOS pathophysiology or brain oxysterol biology, this compound is a necessary authentic standard for LC-MS/MS method development and quantification [1]. Its CYP46A1-dependent formation in brain tissue further implicates it in neurological oxysterol signaling [2].

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